Product packaging for 2-Ethylbutanimidamide(Cat. No.:)

2-Ethylbutanimidamide

Cat. No.: B13278115
M. Wt: 114.19 g/mol
InChI Key: YDWAWYVKEHKQBK-UHFFFAOYSA-N
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Description

2-Ethylbutanimidamide (CAS 409111-79-1) is a high-purity organic building block specializing in chemical synthesis and drug discovery research. This compound, with a molecular formula of C6H14N2 and a molecular weight of 114.19 g/mol, is characterized by its amidine functional group, which makes it a valuable intermediate for constructing more complex nitrogen-containing molecules . Researchers utilize this compound in various applications, including the synthesis of novel heterocyclic compounds and as a precursor in medicinal chemistry for the development of potential pharmacologically active agents. Related chemical structures, such as N-Allyl-2-ethylbutanimidamide, demonstrate the utility of this core amidine framework in creating diverse chemical libraries for biological screening . The product is supplied with comprehensive analytical documentation, including NMR, HPLC, and LC-MS data, to ensure quality and support research integrity. This compound is intended for research and development purposes only and is not intended for human or diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B13278115 2-Ethylbutanimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-ethylbutanimidamide

InChI

InChI=1S/C6H14N2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H3,7,8)

InChI Key

YDWAWYVKEHKQBK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 2 Ethylbutanimidamide and Its Derivatives

General Synthetic Routes to Imidamide Scaffolds

The construction of the imidamide functional group can be broadly categorized into direct synthesis approaches and transformations of precursor molecules. These methods offer a range of options depending on the desired substitution pattern and the available starting materials.

Direct Synthesis Approaches

Direct synthesis methods typically involve the formation of the imidamide moiety in a single or a few straightforward steps from readily available precursors. One of the most common and atom-economical approaches is the nucleophilic addition of an amine to a nitrile. organic-chemistry.org However, this reaction often requires activation of the nitrile, especially for unactivated aliphatic or aromatic nitriles.

Several strategies have been developed to facilitate this transformation. These include the use of strong bases to deprotonate the amine, thereby increasing its nucleophilicity, and the application of various catalysts. nih.govcore.ac.uk For instance, the direct preparation of N-substituted aryl amidines from nitriles and primary amines can be achieved by activating the amine with a strong base. nih.gov

Transition metal catalysis has also emerged as a powerful tool for the synthesis of amidines. Copper salts, such as copper(I) chloride (CuCl), have been shown to catalyze the nucleophilic addition of amines to nitriles. organic-chemistry.org Other metal catalysts, including those based on lanthanides like ytterbium, have also been employed for the synthesis of N-arylamidinates from amines and nitriles under solvent-free conditions. scielo.br

Multicomponent reactions offer another efficient route to imidamide scaffolds. For example, a copper(II) triflate-catalyzed three-component reaction of a nitrile, a diazo compound, and a sulfonamide can produce disubstituted amidines in excellent yields. scielo.br

Precursor-Based Transformations

Precursor-based transformations involve the initial synthesis of a more reactive intermediate that is subsequently converted to the desired imidamide. The most classical and widely used method in this category is the Pinner reaction . nih.govwikipedia.orgrroij.comyoutube.com

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgyoutube.com This reaction is typically carried out using anhydrous hydrogen chloride gas bubbled through a solution of the nitrile and alcohol. nih.govyoutube.com The resulting Pinner salt is a versatile intermediate that can be converted to the corresponding amidine by treatment with ammonia (B1221849) or an amine. wikipedia.orgyoutube.com The general mechanism of the Pinner reaction begins with the protonation of the nitrile by the strong acid, which activates it towards nucleophilic attack by the alcohol. The resulting imidate salt can then undergo nucleophilic substitution with an amine to yield the amidine. nih.gov

Table 1: Overview of General Imidamide Synthesis Methods

MethodDescriptionPrecursorsKey Reagents/Catalysts
Direct Amination of Nitriles Nucleophilic addition of an amine to a nitrile. organic-chemistry.orgNitrile, AmineStrong base (e.g., n-BuLi), Metal catalysts (e.g., CuCl, Yb-amides) nih.govcore.ac.ukscielo.br
Pinner Reaction Two-step process via an imino ester (Pinner salt) intermediate. scielo.brwikipedia.orgNitrile, Alcohol, Amine/AmmoniaAnhydrous acid (e.g., HCl), Alcohol
From Thioamides Reaction of thioamides with amines.Thioamide, AmineCopper(II) acetate (B1210297), Silver tetrafluoroborate (B81430) scielo.br
From Amides Conversion of amides to imidoyl chlorides followed by reaction with amines.Amide, AmineHalogenating agent (e.g., PCl5), Amine

Synthesis of 2-Ethylbutanimidamide

While specific literature detailing the synthesis of this compound is not extensively available, its preparation can be logically deduced from the general synthetic methodologies for aliphatic amidines, primarily through the Pinner reaction starting from 2-ethylbutanenitrile (B1595944).

Reported Synthetic Pathways

A plausible and widely applicable synthetic route to this compound would involve a two-step sequence starting from the corresponding nitrile, 2-ethylbutanenitrile. This precursor can be synthesized from 2-ethylbutanamide (B1267559) by dehydration with a reagent like thionyl chloride.

The most probable method for the conversion of 2-ethylbutanenitrile to this compound is the Pinner reaction. This would involve the reaction of 2-ethylbutanenitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 2-ethylbutanimidate hydrochloride (a Pinner salt). Subsequent treatment of this intermediate with ammonia would yield this compound, likely isolated as its hydrochloride salt. The CAS number for this compound is 409111-79-1, and for its hydrochloride salt is 857831-24-4.

An alternative direct approach could involve the reaction of 2-ethylbutanenitrile with an ammonia equivalent under conditions that activate the nitrile, such as using a strong base or a suitable catalyst, though this is less documented for simple, unsubstituted amidines compared to the Pinner reaction.

Mechanistic Considerations in this compound Formation

The formation of this compound via the Pinner reaction follows a well-established mechanism. The key steps are:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group of 2-ethylbutanenitrile by a strong acid, typically anhydrous HCl. This protonation significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Alcohol: An alcohol molecule (e.g., ethanol) then acts as a nucleophile, attacking the activated nitrile carbon.

Proton Transfer: A proton transfer from the attacking alcohol's oxygen to the nitrogen atom occurs, leading to the formation of the imidate salt (Pinner salt).

Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia molecule attacks the electrophilic carbon of the imidate, leading to a tetrahedral intermediate.

Elimination of Alcohol: The tetrahedral intermediate collapses with the elimination of a molecule of alcohol, followed by deprotonation to yield the final this compound.

The reaction conditions, particularly the use of anhydrous reagents, are crucial to prevent the hydrolysis of the Pinner salt intermediate to the corresponding ester.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound, particularly N-substituted derivatives, can be achieved by modifying the general synthetic routes described above.

The most common approach to introduce functionality is to use a primary or secondary amine instead of ammonia in the final step of the Pinner reaction. By reacting the ethyl 2-ethylbutanimidate intermediate with a desired amine (e.g., an aniline (B41778) or an alkylamine), the corresponding N-substituted this compound can be prepared.

Direct catalytic methods also offer a viable route to functionalized derivatives. For example, the copper-catalyzed reaction of 2-ethylbutanenitrile with various primary or secondary amines could potentially yield a library of N-substituted 2-ethylbutanimidamides. organic-chemistry.org Similarly, the use of strong bases to deprotonate an amine before its addition to 2-ethylbutanenitrile is another powerful method for creating N-substituted amidines. nih.govcore.ac.uk

The synthesis of N-aryl-2-ethylbutanimidamides, for instance, could be accomplished through palladium-catalyzed amination reactions or copper-catalyzed couplings of 2-ethylbutanenitrile with aryl amines, building upon the established methodologies for N-arylamidine synthesis.

Strategies for N-Substitution

The introduction of substituents onto the nitrogen atoms of the imidamide functional group is a crucial strategy for modulating the molecule's properties. This can be achieved either by starting with a substituted amine in the initial synthesis or by post-synthesis modification of the parent this compound.

N-Alkylation: Direct N-alkylation of a pre-formed imidamide can be accomplished using alkyl halides. Cyclic amidines have been shown to react with alkyl iodides, a reaction driven by the nucleophilicity of the nitrogen lone pair in a typical SN2 displacement. conicet.gov.ar For a compound like this compound, this would involve reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding N-alkylated amidinium salt. Microwave-assisted procedures can significantly shorten reaction times for such transformations. researchgate.net

N-Arylation: The introduction of aryl groups is commonly achieved through transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems are particularly effective. nih.gov The Chan-Lam N-arylation, which uses copper(II) acetate to couple amidines with arylboronic acids, provides an attractive method that operates at ambient temperatures. researchgate.net Similarly, palladium-catalyzed methods, employing ligands like BrettPhos or Xantphos, can effectively couple both alkyl and aryl amidines with a wide range of aryl bromides, chlorides, and triflates, showing excellent selectivity for monoarylation. nih.govacs.orgrsc.org These established methods for N-arylation are applicable to aliphatic amidines and thus represent a viable pathway for synthesizing N-aryl-2-ethylbutanimidamides. scilit.com

Table 1: Representative Strategies for N-Substitution of an Imidamide Core
Substitution TypeReagentsCatalyst/ConditionsProduct TypeReference
N-AlkylationAlkyl Iodide or BromideDCM/DMSO or CHCl₃ (MW)N-Alkyl Amidinium Salt conicet.gov.arresearchgate.net
N-Arylation (Pd-catalyzed)Aryl Bromide/ChloridePd₂(dba)₃, BrettPhos, NaOtBuN-Aryl Imidamide nih.govacs.org
N-Arylation (Cu-catalyzed)Arylboronic AcidCu(OAc)₂, Pyridine, O₂N-Aryl Imidamide researchgate.net

Approaches for C-Substitution on the Butane Chain

Modifying the carbon skeleton of this compound is most strategically accomplished by functionalizing its precursor, 2-ethylbutyronitrile, prior to the formation of the imidamide group.

The primary target for substitution is the α-carbon (C2 position). A common method for α-alkylation involves the deprotonation of the nitrile with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.org This enolate can then react with an alkyl halide in an SN2 reaction to introduce a new substituent at the α-position. For 2-ethylbutyronitrile, this would lead to a quaternary α-carbon.

More advanced catalytic methods offer alternatives to stoichiometric strong bases. For instance, cobalt-nanoparticle catalysts have been developed for the α-alkylation of nitriles using alcohols as the alkylating agents via a "borrowing hydrogen" methodology. rsc.org This process is highly efficient for coupling various nitriles with benzylic, heterocyclic, and other aliphatic alcohols. rsc.org Furthermore, photocatalytic methods using decatungstate salts have been shown to achieve site-selective C-H alkylation at the β- and γ-positions of aliphatic nitriles, offering a route to functionalization away from the electron-withdrawing cyano group. unipv.it

A direct C-substitution on the amidine moiety itself has also been demonstrated through the highly diastereoselective α-alkylation of N'-tert-butanesulfinyl amidines, which can then be converted to the desired substituted amine precursors. nih.gov

Formation of Heterocyclic Systems Incorporating the this compound Moiety

The imidamide functional group is an excellent synthon for the construction of various nitrogen-containing heterocyclic compounds, acting as a binucleophilic N-C-N unit. rsc.org The this compound moiety can be readily incorporated into important heterocyclic cores such as pyrimidines and imidazoles.

Pyrimidines: Pyrimidines can be synthesized by reacting an amidine with a 1,3-dielectrophile. For example, this compound can react with α,β-unsaturated ketones or esters in a [3+3] cycloaddition to form dihydropyrimidines, which can be subsequently oxidized to pyrimidines. Multi-component reactions offer an efficient route; an iridium-catalyzed reaction of an amidine with up to three different alcohols can produce highly substituted pyrimidines. mdpi.comsci-hub.se Another approach involves the oxidative annulation of amidines and ketones, where N,N-dimethylaminoethanol can serve as a one-carbon source in a [3+2+1] annulation, a method particularly suited for preparing 4-aliphatic pyrimidines. organic-chemistry.orgnih.gov

Imidazoles: The most common route to imidazoles involves the condensation of an amidine with an α-haloketone. orgsyn.org Reacting this compound with a compound like 2-bromoacetophenone (B140003) in aqueous THF with a mild base like potassium bicarbonate would yield a 2-(1-ethylpropyl)-4-phenyl-1H-imidazole. orgsyn.org Other methods include the iodine-promoted oxidative cyclization of amidines with aryl acetaldehydes or nitroolefins. researchgate.net Transition metal-catalyzed reactions, such as the copper-catalyzed diamination of terminal alkynes with amidines, also provide a pathway to 1,2,4-trisubstituted imidazoles. organic-chemistry.org

Table 2: Heterocycle Synthesis from an Aliphatic Amidine Moiety
Target HeterocycleCo-Reactant(s)Key Conditions/CatalystReference
Pyrimidine (B1678525)Ketone, N,N-DimethylaminoethanolOxidative [3+2+1] Annulation nih.gov
PyrimidineAlcoholsIridium-pincer complex sci-hub.se
Imidazole (B134444)α-HaloketoneK₂CO₃ or KHCO₃, aq. THF orgsyn.org
ImidazoleNitroolefinI₂, Base researchgate.net
BenzimidazoleN-Arylamidine precursorLead Tetraacetate (LTA) Oxidation cdnsciencepub.com

Catalytic Methods in Imidamide Synthesis

Catalysis provides efficient, mild, and selective routes to amidines, often overcoming the harsh conditions required by classical methods. scielo.br Both transition metals and organocatalysts have been successfully employed.

Transition Metal-Catalyzed Imidamide Formation

Transition metals are widely used to catalyze the addition of amines to the nitrile group. acs.orgnih.gov

Copper Catalysis: Copper salts, such as CuCl or Cu(OTf)₂, are effective catalysts for the synthesis of N-substituted amidines from nitriles and amines. mdpi.com These reactions often use a base like Cs₂CO₃ and a ligand such as 2,2'-bipyridine, proceeding under an oxygen atmosphere. mdpi.com This method is tolerant of both aliphatic and aromatic amines. mdpi.com

Palladium Catalysis: Palladium catalysts are also employed, particularly for reactions involving isocyanide insertion, although this is a less direct route. scielo.br More relevant are Pd-catalyzed C-N coupling reactions to form N-aryl amidines, as previously discussed. nih.govacs.org

Other Metals: Iridium complexes have been used in multi-component reactions that form heterocyclic products from amidine intermediates. sci-hub.se The direct synthesis of amidines from nitriles and amines can also be facilitated by various other metal catalysts, including those based on aluminum and magnesium nanoparticles. scielo.br

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for imidamide synthesis. Strong organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclodecene (TBD), can catalyze the addition of amines to nitriles. core.ac.uk These superbases are thought to activate the amine nucleophile, facilitating its attack on the nitrile carbon.

Additionally, some reactions are catalyzed by mercaptocarboxylic acids. This process is believed to involve the formation of a thioimidate intermediate, which is more susceptible to nucleophilic attack by an amine or ammonia than the starting nitrile. google.com The development of organocatalytic methods aligns with the principles of sustainable chemistry by avoiding potentially toxic heavy metals.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by improving atom economy, using safer solvents, and employing recyclable catalysts.

Atom Economy and Multi-Component Reactions (MCRs): The direct addition of amines to nitriles is an atom-economical process. MCRs, such as the iridium-catalyzed synthesis of pyrimidines from an amidine and several alcohols, are prime examples of green chemistry, as they build complex molecules in a single step with minimal waste. sci-hub.se

Green Solvents and Conditions: The use of water as a solvent has been demonstrated in the synthesis of pyrimidines and in the hydration of nitriles to amides, a related reaction. mdpi.comresearchgate.net Reactions have also been developed in sustainable ethereal solvents like 2-MeTHF. Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. scielo.br

Recyclable Catalysts: The development of heterogeneous catalysts is a key goal of green chemistry. Cobalt nanoparticles supported on nitrogen-doped carbon have been shown to be effective and reusable for the α-alkylation of nitriles. rsc.org Similarly, magnetically separable nanocatalysts have been designed for amidine synthesis, allowing for easy recovery and reuse. scielo.br

Safer Reagents: Using alcohols as alkylating agents in "borrowing hydrogen" reactions avoids the use of toxic alkyl halides. rsc.org The reduction of amidoximes (derived from nitriles) using potassium formate (B1220265) as a hydrogen source offers a safer alternative to using pressurized hydrogen gas. thieme-connect.de

Table of Compounds

Table 3: List of Chemical Compounds
Compound NameRole/Type
This compoundTarget Compound
2-ethylbutyronitrilePrecursor
AmmoniaReagent
Lithium diisopropylamide (LDA)Base
Potassium bicarbonateBase
Cesium carbonate (Cs₂CO₃)Base
Sodium tert-butoxide (NaOtBu)Base
Palladium(II) acetate (Pd(OAc)₂)Catalyst Precursor
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst Precursor
Copper(II) acetate (Cu(OAc)₂)Catalyst
Copper(I) chloride (CuCl)Catalyst
Copper(II) triflate (Cu(OTf)₂)Catalyst
Lead tetraacetate (LTA)Oxidant
BrettPhosLigand
XantphosLigand
2,2'-bipyridineLigand
PyridineLigand/Base
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Organocatalyst (Base)
1,5,7-Triazabicyclodecene (TBD)Organocatalyst (Base)
N,N-DimethylaminoethanolReagent/Carbon Source
2-bromoacetophenoneReagent
PyrimidineProduct Class
ImidazoleProduct Class
BenzimidazoleProduct Class

Chemical Reactivity and Transformation Pathways of 2 Ethylbutanimidamide

Reactions of the Imidamide Functional Group

The imidamide functional group is amphiphilic in nature; the sp2-hybridized carbon atom is electrophilic, while the nitrogen atoms, with their lone pairs of electrons, are nucleophilic and basic. This duality dictates the primary modes of reactivity.

Nucleophilic Additions to the Imidamide Carbon

The carbon atom of the imidamide group bears a partial positive charge due to the polarization of the C=N double bond, making it susceptible to attack by nucleophiles. wikipedia.org This process is analogous to the nucleophilic addition reactions observed in other carbonyl and imine compounds. The addition of a nucleophile breaks the π-bond, leading to a tetrahedral intermediate.

Strong nucleophiles, such as organometallic reagents (e.g., organolithium or Grignard reagents), are capable of adding to the imidamide carbon. This reaction pathway can be utilized to form new carbon-carbon bonds. For instance, the addition of an alkyl lithium reagent would yield a lithium diamide (B1670390) salt, which upon aqueous workup could lead to a gem-diamine or, more likely, eliminate ammonia (B1221849) to form an imine. Similarly, reduction with hydride reagents can occur at this position.

Nucleophile (Nu-)Reagent ExampleIntermediate ProductPotential Final Product (after workup)
Hydride (H⁻)Lithium Aluminium Hydride (LiAlH₄)Tetrahedral diamino-alkane intermediate1,1-diamino-2-ethylbutane
Alkyl anion (R⁻)n-Butyllithium (n-BuLi)Lithium diamide salt3-Amino-3-ethylheptane (via imine hydrolysis and reduction)
Amide anion (R₂N⁻)Lithium diisopropylamide (LDA)N/A - primarily acts as a baseDeprotonation at N-H

Electrophilic Attacks on the Imidamide Nitrogen Atoms

The nitrogen atoms in 2-Ethylbutanimidamide possess lone pairs of electrons, rendering them nucleophilic and basic. They can readily react with a variety of electrophiles. idc-online.com This reactivity is fundamental to the derivatization of the imidamide group. Common electrophilic attacks include alkylation and acylation.

Alkylation, typically performed with alkyl halides, results in the formation of N-substituted imidamide derivatives. The reaction can proceed at either the imino (=N) or amino (-NH₂) nitrogen, and the selectivity can be influenced by reaction conditions and the steric bulk of the reactants. Acylation with reagents like acyl chlorides or anhydrides yields N-acylimidamides, which are valuable synthetic intermediates. Because both the starting amine and the alkylated product are nucleophilic, multiple alkylations can sometimes occur. idc-online.com

ElectrophileReagent ExampleReaction TypeProduct Class
Alkyl HalideMethyl Iodide (CH₃I)N-AlkylationN-Alkyl-2-ethylbutanimidamide
Acyl ChlorideAcetyl Chloride (CH₃COCl)N-AcylationN-Acyl-2-ethylbutanimidamide
Sulfonyl ChlorideBenzenesulfonyl ChlorideN-SulfonylationN-Sulfonyl-2-ethylbutanimidamide

Derivatization via C-H Functionalization

Modern synthetic chemistry increasingly utilizes C-H functionalization to modify organic molecules without the need for pre-installed functional groups. nih.gov The aliphatic ethyl and butyl groups of this compound contain numerous sp³-hybridized C-H bonds that are potential targets for such transformations. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the selective activation of aliphatic C-H bonds. nih.gov

In the context of this compound, the imidamide group itself can act as a directing group, positioning a metal catalyst in proximity to specific C-H bonds to facilitate their cleavage and subsequent functionalization. chemrxiv.orgresearchgate.net This approach allows for the introduction of new functional groups, such as aryl, alkyl, or heteroatom substituents, at positions that would be difficult to access through traditional methods. For example, palladium-catalyzed β-C(sp³)-H arylation of aliphatic amides has been demonstrated, suggesting that similar transformations could be applied to the ethyl group of this compound. chemrxiv.org

Rearrangement Reactions Involving the this compound Core

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. While amidines themselves are not the typical substrates for classic named rearrangements like the Hofmann or Beckmann reactions, their synthesis and subsequent reactions can involve such processes. pearson.com

The Beckmann rearrangement, for instance, is the acid-induced transformation of an oxime into an amide. organic-chemistry.orgmasterorganicchemistry.com The synthesis of an N-substituted 2-ethylbutanamide (B1267559), a potential precursor or derivative of the target imidamide, could involve this pathway. Similarly, the Hofmann rearrangement converts primary amides into primary amines with one less carbon atom via an isocyanate intermediate. youtube.comrsc.org Although this compound would not directly undergo these specific rearrangements, its chemical neighborhood and potential synthetic routes are closely linked to the chemistry of amides and their associated rearrangement reactions.

Role of this compound as a Synthetic Intermediate

Amidines are highly valuable building blocks in organic synthesis due to their versatile reactivity. researchgate.net They are frequently employed as key intermediates in the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles. semanticscholar.org

Building Block for Complex Organic Structures

The N-C-N fragment of the imidamide group is a powerful synthon for building heterocyclic rings. This compound can react with various bifunctional electrophiles to undergo cyclization, yielding a wide array of five- and six-membered heterocycles. These reactions are cornerstone strategies in medicinal and materials chemistry.

For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrimidine (B1678525) rings. Condensation with α-haloketones can yield substituted imidazoles, while reaction with hydrazine (B178648) derivatives could be used to construct triazole systems. The specific reaction pathway and resulting heterocyclic system depend on the nature of the co-reactant. This versatility makes this compound a potentially valuable starting material for generating libraries of diverse heterocyclic compounds. mdpi.comnih.gov

Co-reactantType of Co-reactantResulting Heterocycle
Acetylacetone1,3-Diketone4,6-Dimethyl-2-(1-ethylpropyl)pyrimidine
2-Bromoacetophenone (B140003)α-Haloketone2-(1-Ethylpropyl)-4-phenyl-1H-imidazole
HydrazineDinucleophile(Varies, potential for triazole formation)
Ethyl cyanoacetateβ-KetoesterSubstituted Pyrimidinone

Precursor to Other Functional Groups

The imidamide functional group within this compound is a versatile synthon in organic chemistry, serving as a valuable precursor for the synthesis of various other functional groups and molecular scaffolds. Its reactivity, characterized by the nucleophilic nitrogen atoms and the electrophilic carbon atom, allows for transformations into important classes of compounds, including nitrogen-containing heterocycles, amides, and nitriles.

Transformation into Heterocyclic Systems

Amidines, in general, are well-established building blocks for the construction of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. This compound can participate in various cyclization reactions to form stable aromatic systems like pyrimidines and triazines.

Pyrimidines

Pyrimidines can be synthesized from amidines through condensation reactions with compounds containing a three-carbon chain with electrophilic centers. For instance, amidines react with 1,2,3-triazines to selectively form pyrimidines nih.govacs.org. This transformation proceeds through a proposed pathway involving an initial nucleophilic attack of the amidine, followed by N₂ elimination and cyclization, rather than a conventional Diels-Alder reaction nih.gov.

Furthermore, multicomponent reactions provide an efficient route to polysubstituted pyrimidines. Iridium-catalyzed reactions of amidines with alcohols serve as a notable example organic-chemistry.org. Another approach involves the reaction of amidines with ketones and a one-carbon source, such as N,N-dimethylaminoethanol, in an oxidative [3+2+1] annulation organic-chemistry.org. The condensation of amidines with chalcones (α,β-unsaturated ketones) also yields substituted pyrimidines researchgate.net.

Synthesis of Pyrimidines from Amidines

Reactant(s) with AmidineCatalyst/ConditionsKey Reaction TypeReference
1,2,3-TriazinesMild, dilute conditionsAddition/N₂ elimination/Cyclization nih.govacs.org
AlcoholsIridium catalystMulticomponent condensation/dehydrogenation organic-chemistry.org
Ketones and N,N-dimethylaminoethanolOxidative conditions[3+2+1] Annulation organic-chemistry.org
ChalconesCondensationCycloaddition researchgate.net

1,3,5-Triazines

The synthesis of 1,3,5-triazines (s-triazines) represents another significant transformation pathway for amidines. These reactions often involve the construction of the triazine ring through the combination of multiple components. A green and atom-efficient method involves the one-pot synthesis from primary alcohols and amidines using an alumina-supported platinum nanoparticle catalyst (Pt/Al₂O₃) rsc.org. This process occurs via a sequence of dehydrogenation, condensation, and dehydration steps rsc.org.

Copper(II) acetate (B1210297) (Cu(OAc)₂) has also been shown to be an effective catalyst for the dehydrogenative synthesis of 1,3,5-triazines from the oxidative coupling of amidine hydrochlorides and alcohols in the presence of air rsc.org. Another method involves an iodine-mediated cascade aerobic reaction between methyl-azaarenes and amidines researchgate.net. Research has also detailed the reaction of amidines with 1,2,3,5-tetrazines to form 1,3,5-triazines nih.govacs.org.

Synthesis of 1,3,5-Triazines from Amidines

Reactant(s) with AmidineCatalyst/ConditionsKey Reaction TypeReference
Primary AlcoholsPt/Al₂O₃Acceptorless Dehydrogenative Cyclization rsc.org
AlcoholsCu(OAc)₂ / AirAerobic Oxidative Coupling rsc.org
Methyl-azaarenesIodine mediatedCascade Aerobic C(sp³)–H Oxidative Amination researchgate.net
1,2,3,5-TetrazinesMild, dilute conditionsAddition/N₂ elimination/Cyclization nih.govacs.org

Hydrolysis to Amides

The imidamide functional group of this compound can undergo hydrolysis to yield the corresponding primary amide, 2-ethylbutanamide. This reaction typically proceeds under aqueous acidic or basic conditions. The hydrolysis of amidines to amides is a fundamental transformation, which can then be followed by further hydrolysis of the resulting amide to a carboxylic acid (2-ethylbutanoic acid) under more forcing conditions libretexts.org. The conversion to an amide is an important step as amides themselves are pivotal functional groups and intermediates in organic synthesis.

Conversion to Nitriles

While direct conversion of an amidine to a nitrile is not a standard named reaction, a practical pathway exists via the corresponding primary amide intermediate. Following the hydrolysis of this compound to 2-ethylbutanamide, the resulting primary amide can be dehydrated to form 2-ethylbutanenitrile (B1595944). This dehydration is a common transformation in organic synthesis and can be accomplished using a variety of dehydrating agents libretexts.orgnih.gov.

Standard reagents for this conversion include:

Thionyl chloride (SOCl₂) libretexts.orgnih.gov

Phosphorus pentoxide (P₂O₅) nih.gov

Phosphorus oxychloride (POCl₃) libretexts.org

This two-step sequence—hydrolysis followed by dehydration—provides a reliable method for converting the imidamide functional group into a cyano (nitrile) group, which is a versatile precursor for other functionalities such as amines and ketones nih.gov.

Spectroscopic and Structural Characterization of 2 Ethylbutanimidamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For amidines, which can exist as a mixture of E/Z isomers and form aggregates in solution, NMR studies are particularly insightful. researchgate.net

The proton (¹H) NMR spectrum of 2-Ethylbutanimidamide is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are key to assigning the structure.

-NH₂ and =NH Protons: The protons on the nitrogen atoms of the imidamide group typically appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but are generally found in the downfield region.

-CH- Proton (C2): The single proton on the second carbon, alpha to the imidamide group, is expected to appear as a multiplet (a quintet, assuming coupling to the adjacent CH₂ groups) due to spin-spin coupling with the protons of the two ethyl groups.

-CH₂- Protons (C3, C1'): The four methylene (B1212753) protons of the two ethyl groups may be chemically equivalent, appearing as a single quartet due to coupling with the adjacent methyl protons. However, depending on the molecular conformation and potential for restricted rotation, they could also be diastereotopic and show more complex splitting patterns.

-CH₃ Protons (C4, C2'): The six methyl protons of the two ethyl groups are expected to be equivalent and should appear as a triplet in the upfield region of the spectrum, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ 5.0 - 7.0 Broad Singlet 2H
=NH 7.0 - 9.0 Broad Singlet 1H
-CH- (C2) 2.2 - 2.6 Multiplet 1H
-CH₂- (C3, C1') 1.5 - 1.9 Quartet 4H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In proton-decoupled spectra, each unique carbon atom gives a single peak.

Imidamide Carbon (C1): The carbon atom of the C=N double bond is the most deshielded carbon and will appear significantly downfield, typically in the range of 160-175 ppm. researchgate.net

-CH- Carbon (C2): This methine carbon, being adjacent to the electron-withdrawing imidamide group, will be found at a higher chemical shift compared to a simple alkane.

-CH₂- Carbons (C3, C1'): The methylene carbons of the ethyl groups are expected to be equivalent and appear in the typical aliphatic region.

-CH₃ Carbons (C4, C2'): The terminal methyl carbons will be the most shielded, appearing at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=N (C1) 160 - 175
-CH- (C2) 40 - 55
-CH₂- (C3, C1') 20 - 30

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure, especially for complex molecules or isomeric mixtures. researchgate.netnih.govopenpubglobal.com

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin couplings. openpubglobal.com For this compound, COSY spectra would show cross-peaks connecting the -CH- proton signal with the -CH₂- proton signals, and the -CH₂- signals with the -CH₃- signals, confirming the connectivity within the ethyl groups and their attachment to the C2 carbon.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with the carbon atoms to which they are directly attached. nih.gov This allows for the direct assignment of each carbon signal based on the known assignment of its attached proton. For example, the triplet at ~1.0 ppm in the ¹H spectrum would correlate with the carbon signal at ~12 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.govopenpubglobal.com It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, an HMBC experiment would be expected to show a correlation between the -CH- proton (at C2) and the imidamide carbon (C1), definitively confirming the main structural backbone.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

N-H Stretching: The N-H bonds of the primary amine (-NH₂) and the imine (=NH) groups lead to strong, and often broad, absorption bands in the 3200-3500 cm⁻¹ region. nih.gov Primary amines typically show two bands corresponding to asymmetric and symmetric stretching modes. spcmc.ac.inorgchemboulder.com

C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl groups appear as sharp bands just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond stretch is a key characteristic feature for amidines and gives rise to a strong absorption band typically found in the 1630-1660 cm⁻¹ region. nih.govmsu.edu

N-H Bending: The scissoring vibration of the -NH₂ group usually appears as a medium to strong band in the 1580-1650 cm⁻¹ region, potentially overlapping with the C=N stretch. spcmc.ac.inorgchemboulder.com

C-N Stretching: The carbon-nitrogen single bond stretch is found in the fingerprint region, typically between 1250 and 1020 cm⁻¹ for aliphatic amidines. spcmc.ac.inmsu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
-NH₂, =NH N-H Stretch 3200 - 3500 Strong, Broad
-CH₃, -CH₂-, -CH- C-H Stretch 2850 - 2980 Medium-Strong
C=N C=N Stretch 1630 - 1660 Strong
-NH₂ N-H Bend (Scissoring) 1580 - 1650 Medium-Strong

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering intensity depends on a change in polarizability.

C=N Stretching: The C=N double bond, being a relatively polarizable group, is expected to produce a strong and distinct signal in the Raman spectrum, typically in the same 1630-1660 cm⁻¹ region as the IR absorption.

C-C Backbone Stretching: The carbon-carbon single bonds of the alkyl framework give rise to characteristic signals in the 800-1200 cm⁻¹ region, which are often more prominent in Raman than in IR spectra.

Symmetric C-H Vibrations: Symmetric C-H stretching and bending modes of the alkyl groups are also typically strong in Raman spectra.

The combination of Raman and IR data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. unige.ch

Table 4: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
-CH₃, -CH₂-, -CH- C-H Stretch 2850 - 2980 Strong
C=N C=N Stretch 1630 - 1660 Strong
-CH₂, -CH₃ C-H Bend 1300 - 1470 Medium

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution and fragmentation analyses provide critical structural information.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₆H₁₄N₂, the theoretical exact mass can be calculated using the precise masses of its constituent isotopes.

The monoisotopic mass is calculated as follows:

(6 x Mass of ¹²C) + (14 x Mass of ¹H) + (2 x Mass of ¹⁴N)

(6 x 12.000000) + (14 x 1.007825) + (2 x 14.003074) = 114.115698 Da

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to 114.1157 for the protonated molecule [M+H]⁺ would confirm the elemental composition of C₆H₁₄N₂, distinguishing it from isomers with different formulas, such as 2-ethylbutanamide (B1267559) (C₆H₁₃NO, exact mass 115.0997).

Table 1: Theoretical Exact Mass Data for this compound and an Isomer

Compound Name Molecular Formula Theoretical Exact Mass (Da)
This compound C₆H₁₄N₂ 114.1157
2-Ethylbutanamide C₆H₁₃NO 115.0997

In mass spectrometry, the molecular ion ([M]⁺˙) of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides insight into the molecule's structure. The fragmentation of aliphatic amidines is primarily driven by cleavage of bonds adjacent to the functional group (alpha-cleavage) and within the alkyl chains.

Upon electron ionization, the most likely fragmentation pathways for this compound would include:

Alpha-Cleavage: The bond between the carbon of the imidamide group and the ethyl-substituted carbon is susceptible to cleavage. Loss of an ethyl radical (•CH₂CH₃, 29 Da) would lead to a resonance-stabilized cation at m/z 85.

Loss of Alkyl Groups: Cleavage of the C-C bonds within the 2-ethylbutyl group can occur. Loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) from a rearranged molecular ion could lead to a fragment at m/z 71.

McLafferty-type Rearrangement: Although less common for this structure, rearrangement involving a gamma-hydrogen transfer could lead to the elimination of a neutral alkene molecule.

Loss of Ammonia (B1221849)/Amine: Cleavage of the C-N bonds can lead to the loss of neutral molecules like ammonia (NH₃) or an amino radical (•NH₂).

A plausible fragmentation pattern is detailed in the table below.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Plausible Origin
114 [C₆H₁₄N₂]⁺˙ Molecular Ion (M⁺˙)
99 [C₅H₁₁N₂]⁺ Loss of methyl radical (•CH₃)
85 [C₄H₉N₂]⁺ Loss of ethyl radical (•CH₂CH₃) via alpha-cleavage
71 [C₃H₇N₂]⁺ Loss of propyl radical (•C₃H₇)
57 [C₄H₉]⁺ Butyl cation from alkyl chain fragmentation
44 [CH₄N₂]⁺˙ Fragment containing the core C(=NH)NH₂ unit

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the isolated (non-conjugated) C=N double bond of the imidamide group.

Simple, non-conjugated chromophores like this typically exhibit two types of electronic transitions:

n→π* (n-to-pi-star) transition: An electron from a non-bonding orbital (the lone pair on the imine nitrogen) is excited to the antibonding π* orbital. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths.

π→π* (pi-to-pi-star) transition: An electron from the bonding π orbital of the C=N double bond is excited to the antibonding π* orbital. These transitions are strong (high molar absorptivity, ε) and occur at shorter wavelengths.

For isolated aliphatic imines and related compounds, the weak n→π* transition often appears around 200-220 nm, while the strong π→π* transition occurs in the vacuum UV region (<200 nm). As a result, a standard UV-Vis spectrum (200-800 nm) of this compound is expected to show very weak absorption or only the tail-end of an absorption band at the lower limit of the spectral range.

Table 3: Typical UV-Vis Absorption Data for Non-Conjugated Amide and Imine Analogues

Compound Analogue Chromophore Transition Type Typical λₘₐₓ (nm)
N-Butylacetamide C=O n→π* ~210-220
Aliphatic Imines C=N n→π* ~200-220
Aliphatic Imines C=N π→π* <200

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net While a specific crystal structure for this compound is not available, analysis of simple amidine analogues, such as acetamidinium (B1228376) chloride, provides a reliable model for its expected solid-state characteristics. researchgate.net

The key structural features of the amidine functional group are:

Planarity: The N-C-N core is expected to be planar, which facilitates delocalization of the π-electron density.

Bond Lengths: In the protonated amidinium form, the positive charge is delocalized across the N-C-N system. This results in two C-N bonds of intermediate length, between a typical C-N single bond (~1.47 Å) and a C=N double bond (~1.28 Å). In the neutral form, one C-N bond will have more double-bond character than the other.

Hydrogen Bonding: The N-H protons of the imidamide group are effective hydrogen bond donors. In the solid state, it is highly probable that molecules of this compound would form intermolecular hydrogen bonds. A common motif in amidines is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds.

Data from the crystal structure of acetamidinium chloride serves as an excellent reference for the expected geometry of the functional group in this compound. researchgate.net

Table 4: Representative Crystallographic Data from Acetamidinium Chloride

Structural Parameter Value
C-N Bond Length 1.307 Å (average)
C-C Bond Length 1.477 Å
N-C-N Bond Angle 120.5°
H-Bonding Motif N-H···Cl⁻ contacts forming a 'chelate' arrangement

Computational and Theoretical Investigations of 2 Ethylbutanimidamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing various molecular properties of 2-Ethylbutanimidamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a workhorse of modern computational chemistry for predicting molecular properties. For this compound, DFT calculations can elucidate its electronic characteristics, which are fundamental to its chemical reactivity.

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

DFT calculations also generate electron density maps, which visualize the distribution of electrons within the molecule. These maps can reveal regions that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). Further analysis using concepts like Fukui functions can precisely identify the most reactive sites within the this compound molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Calculated Value (Hartree) Calculated Value (eV) Description
HOMO Energy -0.235 -6.39 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy 0.088 2.39 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 0.323 8.78 Energy difference between HOMO and LUMO, related to chemical reactivity and stability.
Ionization Potential 0.235 6.39 The minimum energy required to remove an electron from the molecule.

| Electron Affinity | -0.088 | -2.39 | The energy released when an electron is added to the molecule. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comnih.gov For a flexible molecule like this compound, which has several rotatable bonds, numerous conformers can exist. Computational methods are essential for identifying the most stable conformers and understanding the energy landscape of this conformational flexibility. nih.gov

The process involves systematically rotating the bonds—such as the C-C bonds in the ethyl and butyl groups and the C-N single bond—to generate a potential energy surface. Quantum chemical calculations, often at the DFT level, are then performed to optimize the geometry of each potential conformer and calculate its relative energy. researchgate.net

The results typically identify one or more low-energy (stable) conformers that are most likely to be present at room temperature. The analysis can distinguish between different staggered conformations (like anti and gauche) and higher-energy eclipsed conformations. youtube.comyoutube.com For this compound, steric hindrance between the ethyl group, the propyl group (from the butan- moiety), and the imino/amino groups will be a key factor determining the relative stability of its conformers. lumenlearning.com

Table 2: Illustrative Relative Energies of this compound Conformers

Conformer ID Dihedral Angle (°C-C-C=N) Relative Energy (kcal/mol) Boltzmann Population (%) Description
Conf-1 180 (anti-periplanar) 0.00 75.5 The most stable conformer with minimal steric hindrance.
Conf-2 60 (syn-clinal/gauche) 0.95 15.1 A gauche conformer with some steric interaction.
Conf-3 -60 (syn-clinal/gauche) 1.10 9.4 Another gauche conformer, slightly higher in energy.

| Conf-4 | 0 (syn-periplanar/eclipsed) | 5.20 | <0.1 | A high-energy eclipsed transition state. |

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis.

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to observe experimentally. nih.govnih.gov For this compound, this could involve studying its hydrolysis, tautomerization, or participation in synthetic reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all transition states (the highest energy point along the reaction coordinate) and any intermediates. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, which is crucial for understanding the reaction rate. researchgate.net

For instance, the hydrolysis of the imidamide functional group could be modeled to determine whether it proceeds through a stepwise or concerted mechanism and to identify the rate-determining step. Such studies provide fundamental insights into the compound's stability and reactivity under various conditions. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule, often in a simulated solvent environment like water, and calculating the forces on each atom using a classical force field. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over a period of time, typically from nanoseconds to microseconds. biorxiv.org

MD simulations can provide valuable insights into:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution. researchgate.net

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around this compound and form hydrogen bonds.

Transport Properties: Predicting properties like the diffusion coefficient.

These simulations offer a moving picture of the molecule, revealing how its shape and interactions with its environment fluctuate over time, which is crucial for understanding its behavior in a real-world system. github.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. mdpi.comnih.gov

In a hypothetical QSAR study involving this compound and a series of structurally similar compounds, the goal would be to build a mathematical model that predicts a specific biological activity (e.g., enzyme inhibition). nih.gov This involves calculating a set of numerical descriptors for each molecule that quantify its structural, electronic, and physicochemical features.

Commonly used descriptors include:

Topological descriptors: Based on the 2D graph of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges calculated via methods like DFT.

3D descriptors: Related to the molecule's shape and surface properties. nih.gov

These descriptors are then used as independent variables in a regression analysis against the measured activity or property. A successful QSAR/QSPR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental testing. nih.gov

Prediction of Spectroscopic Parameters

Computational quantum chemistry can accurately predict various spectroscopic parameters for molecules like this compound. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to assign specific peaks to the vibrations of particular functional groups (e.g., the C=N stretch, N-H bends, or C-H stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated. These values are then converted into chemical shifts, which can be directly compared to experimental NMR data to aid in structure elucidation. mdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a method used to calculate the energies of electronic excited states. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic transitions within the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Expected IR Intensity
ν(N-H) Amine N-H stretch 3450, 3360 Medium
ν(C-H) Alkyl C-H stretch 2960-2870 Strong
ν(C=N) Imine C=N stretch 1655 Strong
δ(N-H) Amine N-H bend 1610 Medium-Strong

| δ(C-H) | Alkyl C-H bend | 1465, 1380 | Medium |

Note: Frequencies are illustrative and typically require scaling to match experimental values.

Advanced Research Methodologies and Techniques

Flow Chemistry Approaches for Imidamide Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability. nih.govflinders.edu.au The application of flow chemistry to the synthesis of amides and related compounds, including imidamides, has been an area of active research. nih.govresearchgate.netnih.gov

In a typical flow synthesis setup, reactants are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the target compound. okayama-u.ac.jp For the synthesis of imidamide structures, flow chemistry can facilitate reactions that are otherwise challenging in batch, such as those involving unstable intermediates or highly exothermic processes. okayama-u.ac.jp The rapid mixing and efficient heat transfer inherent to microreactors can minimize the formation of byproducts. okayama-u.ac.jp While specific examples detailing the flow synthesis of 2-Ethylbutanimidamide are not prevalent in the literature, the general principles of amide and peptide synthesis in flow reactors provide a strong foundation for its potential production using this technology. thieme-connect.dersc.org

Table 1: Comparison of Batch vs. Flow Synthesis for Amide/Imidamide Production

Feature Batch Synthesis Flow Synthesis
Reaction Control Less precise, potential for temperature and concentration gradients. Precise control over temperature, pressure, and residence time. okayama-u.ac.jp
Safety Higher risk with exothermic reactions and hazardous reagents. Enhanced safety due to small reaction volumes and better heat dissipation. nih.gov
Scalability Often challenging, requiring significant process redevelopment. More straightforward scalability by running the system for longer periods.
Reproducibility Can be variable between batches. High reproducibility due to consistent reaction conditions. uc.pt
Efficiency May have lower space-time yields. Generally higher space-time yields. nih.gov

Solid-Phase Synthesis of Imidamide Scaffolds

Solid-phase synthesis (SPS) is a powerful technique that has revolutionized the synthesis of peptides and other complex organic molecules. luxembourg-bio.compeptide.com In SPS, a starting material is covalently attached to an insoluble solid support (resin), and subsequent reactions are carried out in a stepwise manner. peptide.comcrsubscription.com Excess reagents and byproducts are easily removed by filtration and washing, simplifying the purification process. peptide.com

The application of solid-phase techniques to the synthesis of imidamide and amidine-containing molecules has been demonstrated, particularly in the context of creating libraries of compounds for drug discovery. nih.gov For a hypothetical solid-phase synthesis of a molecule incorporating the this compound scaffold, a suitable resin and linker strategy would be employed. The synthesis would proceed by attaching a precursor molecule to the resin, followed by a series of coupling and deprotection steps to build the desired structure, and finally, cleavage from the resin to yield the final product. peptide.com This approach allows for the systematic variation of different parts of the molecule, facilitating the exploration of structure-activity relationships. caltech.eduresearchgate.netsemanticscholar.org

Mechanistic Studies Using Advanced Spectroscopic Techniques

Time-resolved spectroscopy can be employed to monitor the progress of a reaction in real-time, allowing for the detection of transient species. For instance, in studying the formation of an imidamide, in-situ IR spectroscopy could track the disappearance of starting materials and the appearance of the product by monitoring characteristic vibrational frequencies. researchgate.net High-resolution NMR spectroscopy provides detailed structural information about the reactants, products, and any stable intermediates, helping to confirm the proposed reaction mechanism. Mass spectrometry is crucial for identifying the molecular weights of intermediates and products, further corroborating the reaction pathway. researchgate.net While specific mechanistic studies on this compound using these advanced techniques are not widely reported, the principles are broadly applicable to understanding its synthesis and reactivity.

Isotopic Labeling Studies in Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.orgias.ac.in By replacing one or more atoms in a reactant with a heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), the position of these labeled atoms in the products can be determined using techniques like mass spectrometry and NMR spectroscopy. wikipedia.orgnih.govnih.gov

In the context of imidamide synthesis, isotopic labeling can be used to distinguish between different possible reaction pathways. For example, in a reaction involving the transfer of a nitrogen atom, labeling the nitrogen in one of the reactants with ¹⁵N would allow researchers to determine its final position in the product, thereby confirming the mechanism of nitrogen transfer. nih.govresearchgate.netresearchgate.net Kinetic isotope effect (KIE) studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can provide information about the rate-determining step of the reaction and the nature of the transition state. nih.gov Such studies, while not specifically documented for this compound, are fundamental in the mechanistic investigation of organic reactions, including those for the synthesis of amidines and related compounds. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned

Compound Name

Future Research Directions in 2 Ethylbutanimidamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of imidamides, while established, still presents opportunities for innovation, particularly for creating derivatives with specific steric and electronic properties like 2-Ethylbutanimidamide. Traditional methods often involve the Pinner reaction or related nitrile activation pathways. However, future methodologies are expected to focus on greener, more efficient, and versatile approaches.

Key areas for development include:

Catalytic Approaches: The development of novel transition-metal or organocatalytic systems could enable the direct and selective synthesis of this compound from readily available precursors. This could involve C-H activation of alkanes or novel coupling reactions, reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could allow for rapid optimization of reaction conditions and facilitate large-scale production for further studies.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful synthetic tool. Future research could explore photoredox-catalyzed pathways to construct the imidamide functional group of this compound under mild conditions.

Synthetic ApproachPotential Advantages for this compound Synthesis
Catalytic C-H Amination Direct conversion of ethylbutane derivatives, potentially reducing steps.
Continuous Flow Synthesis Improved safety, scalability, and precise control over reaction parameters.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance.
Enzyme-Catalyzed Synthesis High stereoselectivity and green reaction conditions.

Exploration of New Reactivity Profiles

The reactivity of the imidamide functional group in this compound is a fertile ground for investigation. The presence of the ethyl and butyl groups provides a unique steric environment that could lead to novel reactivity compared to less hindered imidamides.

Future research is anticipated to explore:

Coordination Chemistry: The nitrogen atoms of the imidamide group can act as ligands for metal centers. Investigating the coordination chemistry of this compound could lead to the development of new catalysts or functional materials.

Asymmetric Transformations: The development of chiral catalysts for reactions involving the imidamide moiety could open avenues for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Bioorthogonal Chemistry: The unique reactivity of the imidamide group could be exploited in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems. The steric bulk of the ethyl and butyl groups could be tuned to control the reaction kinetics.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and developing applications. While standard techniques like NMR and IR spectroscopy are foundational, advanced methods can provide deeper insights.

Future characterization efforts will likely involve:

Solid-State NMR (ssNMR): For crystalline forms of this compound or its derivatives, ssNMR can provide detailed information about the molecular structure, packing, and dynamics in the solid state.

Advanced Mass Spectrometry (MS): Techniques such as ion mobility-mass spectrometry can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of the molecule and its fragments.

Computational Spectroscopy: The combination of experimental spectroscopic data with high-level quantum chemical calculations, such as Density Functional Theory (DFT), will be crucial for the accurate assignment of spectral features and for gaining a deeper understanding of the molecule's electronic structure and conformational landscape. mtu.edu

TechniqueInformation Gained for this compound
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals.
Solid-State NMR Conformation and packing in the crystalline state.
Ion Mobility-MS Gas-phase conformation and collision cross-section.
DFT Calculations Predicted spectroscopic data, electronic structure, and reaction mechanisms.

Integration of Artificial Intelligence and Machine Learning in Imidamide Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of imidamides will be no exception. researchgate.net These computational tools can accelerate discovery by predicting properties, optimizing reactions, and generating novel molecular designs.

Key applications in the context of this compound include:

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of this compound and its derivatives, such as solubility, reactivity, and potential biological activity. nih.govresearchgate.net This can help prioritize synthetic targets and guide experimental design.

Reaction Optimization: AI algorithms can be used to explore vast reaction parameter spaces to identify the optimal conditions for the synthesis of this compound, saving time and resources. nih.gov

De Novo Design: Generative AI models can design novel imidamide-containing molecules with desired properties. nih.gov Starting from the this compound scaffold, these models could suggest modifications to enhance specific functionalities. The use of AI can significantly reduce the time and cost associated with drug discovery and development. nih.govnih.gov

The integration of these advanced computational approaches with experimental work will undoubtedly accelerate the pace of research and unlock new opportunities in the chemistry of this compound and the broader class of imidamides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylbutanimidamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves amidination of 2-ethylbutanenitrile with ammonia or ammonium salts under controlled pH and temperature. Key variables include reaction time (6–24 hours), solvent polarity (e.g., ethanol vs. methanol), and catalyst use (e.g., sodium methoxide). Yield optimization requires monitoring via TLC or HPLC, with purity assessed by 1H^1H-NMR (peaks at δ 1.2–1.5 ppm for ethyl groups) and elemental analysis. Batch inconsistencies may arise from residual solvents or unreacted precursors; rigorous washing and recrystallization in acetone/water mixtures are recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm structure (e.g., distinguishing amidine protons at δ 7.8–8.2 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]+^+ at m/z 129.1).
  • Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3%). Cross-referencing with literature databases (SciFinder, Web of Science) is advised to validate spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Purity Variability : Impurities (e.g., residual nitriles) may inhibit or enhance activity. Require suppliers to provide HPLC/MS certificates or replicate synthesis in-house .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) can alter results. Conduct dose-response curves (IC50_{50}) under standardized protocols and include positive/negative controls (e.g., known amidine inhibitors) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets; report p-values and confidence intervals. Meta-analyses of published data using tools like RevMan can identify systematic biases .

Q. What experimental design principles should guide mechanistic studies of this compound’s enzyme inhibition?

  • Methodological Answer :

  • Hypothesis-Driven Design : Test whether inhibition is competitive/non-competitive via Lineweaver-Burk plots.
  • Variable Control : Maintain fixed enzyme concentrations (e.g., 0.1 µM) while varying substrate (1–100 µM) and inhibitor (0–50 µM) levels.
  • Kinetic Replicates : Perform triplicate runs to account for instrument drift.
  • Structural Validation : Use X-ray crystallography or molecular docking (AutoDock Vina) to map binding interactions. Cross-validate with mutagenesis studies (e.g., Ala-scanning of active sites) .

Data Analysis & Interpretation

Q. How should researchers address batch-to-batch variability in this compound when replicating experiments?

  • Methodological Answer :

  • QC Protocols : Demand peptide-grade QC (HPLC purity >98%, TFA content <0.1%) from suppliers. For in-house synthesis, implement NMR and elemental analysis for each batch .
  • Normalization : Adjust concentrations based on quantitative 1H^1H-NMR (using internal standards like TMSP) to account for salt/water content variations.
  • Blinded Testing : Use blinded samples in assays to eliminate observer bias .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using GraphPad Prism to calculate LD50_{50}.
  • Error Propagation : Report SEM for triplicate experiments and use Kolmogorov-Smirnov tests to assess normality.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Literature & Ethical Considerations

Q. How can researchers ensure comprehensive literature reviews to identify gaps in this compound research?

  • Methodological Answer :

  • Database Strategies : Use Boolean operators in SciFinder (“this compound AND (synthesis OR bioactivity)”) and filter by publication date (last 5 years).
  • Citation Tracking : Employ Web of Science’s “Cited Reference Search” to locate foundational studies.
  • Gap Analysis : Compare experimental methodologies in review articles (e.g., solvent systems, assay types) to highlight understudied areas (e.g., pharmacokinetics) .

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :

  • IACUC Compliance : Adhere to 3Rs principles (Replacement, Reduction, Refinement). For acute toxicity tests, use the minimum cohort size (n=6 rodents/group) justified by power analysis.
  • Data Transparency : Report all adverse events (e.g., neurotoxicity symptoms) regardless of significance. Pre-register study designs on platforms like OSF to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.